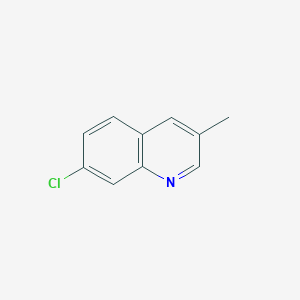

7-Chloro-3-methylquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

7-chloro-3-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYHSWFYBFHXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 7-Chloro-3-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. Among these, solubility stands out as a critical determinant for reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a comprehensive technical overview of the solubility of 7-chloro-3-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry.

Given the nascent stage of research into this specific molecule, publicly available, quantitative solubility data is scarce. Therefore, this document adopts a dual approach. Firstly, it offers a predictive analysis of solubility based on first principles of physical organic chemistry and an examination of its structural components. Secondly, it provides a detailed, field-proven experimental protocol for researchers to determine the solubility of 7-chloro-3-methylquinoline in various organic solvents, thereby empowering research teams to generate the precise data required for their applications.

Physicochemical Profile of 7-Chloro-3-methylquinoline

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of 7-chloro-3-methylquinoline are outlined below to provide a foundation for understanding its behavior in solution.

| Property | Value/Descriptor | Source |

| Molecular Formula | C₁₀H₈ClN | PubChem[1] |

| Molecular Weight | 177.63 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds[2] |

| Melting Point | 94-98 °C (for the related isomer 6-chloro-2-methylquinoline) | BenchChem[2] |

The quinoline core is a heterocyclic aromatic system, which imparts a degree of polarity due to the nitrogen atom.[3][4] However, the fused benzene ring and the substituents significantly influence its overall solubility profile. The XLogP3 value of 3.2 indicates a notable lipophilic character, suggesting a preference for non-polar environments over aqueous media.[1]

The Influence of Substituents on Solubility

The solubility of 7-chloro-3-methylquinoline is a composite of the properties of its quinoline scaffold and the modifying effects of its chloro and methyl substituents.

-

Quinoline Core: The parent quinoline molecule is only slightly soluble in water but is miscible with many organic solvents.[3][5][6] The nitrogen atom can act as a hydrogen bond acceptor, allowing for some interaction with protic solvents.

-

7-Chloro Group: The chlorine atom is an electronegative substituent that introduces a polar C-Cl bond. However, its primary effect on solubility in organic solvents is the increase in molecular weight and van der Waals forces, which can enhance solubility in non-polar solvents. The presence of a chlorine atom can also increase lipophilicity.[7]

-

3-Methyl Group: The methyl group is a non-polar, electron-donating group. It increases the overall size and lipophilicity of the molecule, further pushing its solubility preference towards less polar organic solvents.

Caption: Logical relationship of molecular components influencing solubility.

Predicted Solubility Profile

Based on the "like dissolves like" principle, a predictive solubility profile for 7-chloro-3-methylquinoline can be established.[8]

High Solubility is Expected in:

-

Chlorinated Solvents: Dichloromethane (DCM) and chloroform are likely to be excellent solvents due to favorable dipole-dipole interactions and dispersion forces with the chloro-substituted aromatic ring.

-

Aromatic Solvents: Toluene and benzene should effectively solvate the molecule through π-π stacking interactions with the quinoline ring system.

-

Ethers: Tetrahydrofuran (THF) and diethyl ether are predicted to be good solvents, with the ether oxygen potentially interacting with the quinoline ring.

Moderate to Good Solubility is Expected in:

-

Ketones: Acetone and methyl ethyl ketone (MEK) should offer moderate solubility due to their polarity being able to interact with the nitrogen in the quinoline ring.

-

Esters: Ethyl acetate is predicted to be a reasonably good solvent.

-

Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective solvents due to their high polarity and ability to engage in dipole-dipole interactions.

Lower Solubility is Expected in:

-

Alcohols: Methanol and ethanol will likely show some solubility, but the large non-polar surface area of 7-chloro-3-methylquinoline may limit its miscibility in these protic solvents. As the alkyl chain of the alcohol increases (e.g., propanol, butanol), solubility is expected to increase.

-

Non-polar Aliphatic Solvents: Hexane and cyclohexane are predicted to be poor solvents. While the molecule has significant non-polar character, the polarity of the quinoline ring will likely hinder extensive dissolution.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of 7-chloro-3-methylquinoline in a range of organic solvents. This method is based on the "excess solid" approach, which is a reliable technique for generating accurate solubility data.[3]

Materials and Equipment

-

7-Chloro-3-methylquinoline (solid)

-

A range of organic solvents (e.g., dichloromethane, toluene, ethyl acetate, acetone, methanol, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10]

-

Consult the Safety Data Sheet (SDS) for 7-chloro-3-methylquinoline and all solvents used. Substituted quinolines may be harmful if swallowed, and can cause skin and eye irritation.[9][10]

-

Dispose of all chemical waste according to institutional guidelines.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-chloro-3-methylquinoline to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Pipette a known volume (e.g., 2.0 mL) of each organic solvent into the corresponding vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have a constant concentration of the dissolved solid.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a syringe fitted with a 0.22 µm filter to draw the sample. This will remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

HPLC Method:

-

Develop a suitable HPLC method to quantify the concentration of 7-chloro-3-methylquinoline. This will typically involve a C18 column and a mobile phase of acetonitrile and water.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards and the diluted sample onto the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 7-chloro-3-methylquinoline in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution Factor

-

Caption: Experimental workflow for determining solubility.

Conclusion

While direct, published solubility data for 7-chloro-3-methylquinoline remains elusive, a robust, predictive framework based on its molecular structure provides valuable guidance for its use in research and development. The inherent lipophilicity, augmented by the chloro and methyl substituents, suggests a strong preference for non-polar and moderately polar organic solvents. For applications demanding precise solubility values, the detailed experimental protocol provided herein offers a reliable method for generating this critical data in-house. As research on this and related quinoline derivatives continues, it is anticipated that a more comprehensive, experimentally-verified solubility profile will emerge, further aiding in the rational design and application of these promising compounds.

References

-

PubChem. 7-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]

-

Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]

-

Wikipedia. Quinoline. [Link]

-

Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

Studocu. Solubility test for Organic Compounds. [Link]

-

Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility Rules & Chart | Chemistry | ChemTalk [chemistrytalk.org]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. ijfmr.com [ijfmr.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. mechotech.in [mechotech.in]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. echemi.com [echemi.com]

- 10. lifechemicals.com [lifechemicals.com]

3-methyl substituted quinoline scaffolds in medicinal chemistry

An In-Depth Technical Guide to 3-Methyl Substituted Quinoline Scaffolds in Medicinal Chemistry

Executive Summary

The quinoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a vast array of therapeutic agents. Within this chemical space, the specific functionalization of the quinoline ring via a 3-methyl substitution presents a highly strategic modification. The introduction of a methyl group at the C3 position fundamentally alters the physicochemical profile of the molecule—modulating lipophilicity, introducing critical steric parameters, and influencing metabolic stability. This technical whitepaper explores the synthetic methodologies, structure-activity relationships (SAR), and pharmacological applications of 3-methylquinoline derivatives, providing actionable insights for drug development professionals.

Physicochemical Profiling and ADMET Optimization

The pharmacological viability of any lead compound hinges on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The 3-methylquinoline scaffold consistently demonstrates favorable drug-likeness, often strictly adhering to Lipinski’s Rule of Five.

The addition of the 3-methyl group increases the lipophilicity (LogP) of the core scaffold compared to unsubstituted quinoline. This subtle increase in hydrophobicity is causally linked to enhanced cell membrane permeability, a critical factor for targeting intracellular pathogens (e.g., Plasmodium falciparum in malaria) or penetrating the hydrophobic pockets of kinase domains in oncology. Furthermore, computational ADMET studies confirm that 3-methylquinolines typically exhibit a molecular weight under 500 Da, fewer than 5 hydrogen bond donors, and high bioavailability scores, making them ideal starting points for oral drug formulations.

Table 1: Comparative Quantitative Data of Synthetic Routes for 3-Methylquinoline Derivatives

To access these scaffolds, researchers must choose between de novo synthesis and the functionalization of existing rings. The table below summarizes the efficiency of two primary synthetic routes for obtaining 3-methyl-5,6,7,8-tetrahydroquinoline, a highly stable derivative.

| Parameter | Method 1: Doebner-von Miller & Reduction | Method 2: Catalytic Hydrogenation & Isomerization |

| Starting Material | Aniline, Crotonaldehyde | 3-Methylquinoline |

| Overall Yield | ~ |

7-Chloro-3-methylquinoline: A Strategic Scaffold in Modern Drug Discovery

The following technical guide details the utility, synthesis, and pharmacological application of 7-Chloro-3-methylquinoline .

Technical Guide & Pharmacophore Analysis [1]

Executive Summary: The Privileged Structure

In the landscape of medicinal chemistry, the quinoline ring system is designated as a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Within this class, 7-Chloro-3-methylquinoline (7-Cl-3-Me-Q) represents a highly specific optimization of the classic pharmacophore found in chloroquine and amodiaquine.[1]

While the 7-chloro substituent is historically validated for enhancing lipophilicity and facilitating

Physicochemical & Pharmacophore Profiling[1]

The efficacy of 7-Cl-3-Me-Q stems from the synergistic electronic and steric effects of its substituents.[1]

Table 1: Physicochemical Properties (Computed)

| Property | Value | Drug Discovery Implication |

| Molecular Weight | 177.63 g/mol | Ideal fragment size for Fragment-Based Drug Design (FBDD).[1] |

| cLogP | ~3.2 | High lipophilicity ensures passive membrane permeability.[1] |

| H-Bond Acceptors | 1 (N-atom) | Critical for hydrogen bonding in the kinase hinge region.[1] |

| pKa (Conj. Acid) | ~4.5 - 5.0 | Reduced basicity compared to quinoline due to the electron-withdrawing 7-Cl.[1] |

| Topological Polar Surface Area | 12.9 Ų | Excellent blood-brain barrier (BBB) penetration potential.[1] |

Structural Activity Relationship (SAR) Logic

-

Position 7 (Chlorine):

-

Electronic Effect: The electron-withdrawing nature (-I effect) lowers the electron density of the aromatic ring, modulating the pKa of the quinoline nitrogen. This prevents protonation at physiological pH, enhancing intracellular diffusion.

-

Binding: Acts as a lipophilic anchor.[1] In malaria, it fits into the hydrophobic pocket of the heme dimer.

-

-

Position 3 (Methyl):

-

Metabolic Blockade: The C3 position is a common site for CYP450-mediated oxidation.[1] Methylation blocks this "soft spot," extending half-life (

). -

Conformational Lock: When bulky groups are added at C4 (common in drug design), the C3-methyl restricts bond rotation, locking the molecule into a bioactive conformation (entropy reduction).

-

Synthetic Architecture: The Modified Skraup Protocol

The synthesis of 7-Chloro-3-methylquinoline is most efficiently achieved via a modified Skraup Reaction .[1] This protocol is preferred over the Combes synthesis for this specific isomer as it directly yields the 3-methyl core using methacrolein equivalents.[1]

Mechanism of Action (Synthesis)

The reaction involves the condensation of m-chloroaniline with methacrolein (or 2-methylglycerol) under acidic conditions, followed by cyclization and oxidation.

Figure 1: Synthetic pathway via modified Skraup reaction.[1] The use of methacrolein diacetate provides a controlled release of the aldehyde, preventing polymerization.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 7-Chloro-3-methylquinoline on a 50 mmol scale.

-

Reagent Preparation:

-

In a 250 mL round-bottom flask, mix 3-chloroaniline (6.4 g, 50 mmol) and sodium iodide (0.1 eq, catalyst).

-

Prepare methacrolein diacetate (or use commercially available methacrolein stabilized with hydroquinone).[1]

-

-

Acid Catalysis (The Exotherm Control):

-

Add 85% Phosphoric acid (20 mL) or Sulfuric acid (60%).

-

Validation Step: Heat to 100°C. The mixture must remain homogenous. If biphasic, increase stirring speed to 800 RPM.

-

-

Addition:

-

Add methacrolein (4.2 g, 60 mmol) dropwise over 45 minutes.

-

Critical: Maintain internal temperature between 100-110°C. A spike >120°C promotes polymerization (tar formation).[1]

-

-

Cyclization & Workup:

-

Purification:

Pharmacological Applications[1][2][3][4][5][6][7]

A. Antimalarial: Heme Detoxification

The 7-chloroquinoline core targets the parasite's digestive vacuole.[1] Plasmodium degrades hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite polymerizes this into non-toxic hemozoin.[1]

-

Mechanism: 7-Cl-3-Me-Q derivatives bind to heme dimers (

- -

3-Methyl Advantage: Resistance to chloroquine often involves the PfCRT transporter pumping the drug out.[1] The 3-methyl group increases lipophilicity and alters the 3D shape, potentially reducing affinity for the efflux pump while maintaining heme binding.

B. Oncology: Kinase Inhibition (Type I/II)

Quinoline derivatives are potent ATP-competitive inhibitors.[1]

-

Target: The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" amino acids of kinases (e.g., Met, Thr).

-

3-Methyl Role: It orients the molecule within the ATP binding pocket, often filling a small hydrophobic gatekeeper pocket (e.g., in EGFR or VEGFR), enhancing selectivity over other kinases.

Figure 2: Dual-mechanism of action map illustrating the pharmacophore's versatility in infectious disease and oncology.[1]

Experimental Assay: In Vitro Anti-Proliferative Screen

Protocol: MTT Assay for 7-Cl-3-Me-Q Derivatives against MCF-7 (Breast Cancer) Cell Line.

-

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment:

-

Dissolve 7-Cl-3-Me-Q derivative in DMSO (Stock 10 mM).

-

Prepare serial dilutions (0.1

M to 100 -

Add to wells (Final DMSO < 0.5%).[1]

-

-

Incubation: 48 hours.

-

Readout:

-

Calculation:

-

Plot log(concentration) vs. % Viability to determine IC50.[1]

-

References

-

PubChem. (n.d.).[1] 7-Chloro-3-methylquinoline (CID 23510375).[1][2] National Library of Medicine.[1] Retrieved from [Link]

-

Egan, T. J., et al. (2014). Recent progress in the development of anti-malarial quinolones. PMC. Retrieved from [Link]

-

Musonda, C. C., et al. (2006). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry (via PMC). Retrieved from [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.[1] Retrieved from [Link]

-

MESA Malaria. (2025).[1] The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA Track. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 7-chloro-3-methylquinoline via Doebner-Miller reaction

Application Note: Regioselective Synthesis of 7-Chloro-3-Methylquinoline via Modified Doebner-Miller Reaction

Abstract & Strategic Overview

The synthesis of 7-chloro-3-methylquinoline is a critical workflow in medicinal chemistry, serving as a foundational scaffold for antimalarial agents (analogous to chloroquine) and type II kinase inhibitors. While the classical Doebner-Miller reaction provides a direct route, it presents two primary challenges when applied to this specific target:

-

Regioselectivity: The use of m-chloroaniline creates ambiguity in the cyclization step. The ring closure can occur either ortho to the chlorine (yielding the 5-chloro isomer) or para to the chlorine (yielding the desired 7-chloro isomer).

-

Polymerization: The requisite

-unsaturated intermediate (methacrolein) is prone to rapid polymerization under the harsh acidic conditions of the traditional protocol.

This guide details an optimized, biphasic protocol using 3-chloroaniline , propionaldehyde , and paraformaldehyde . By generating the methacrolein intermediate in situ and utilizing a zinc chloride (

Strategic Analysis: Mechanism & Regiochemistry

The Doebner-Miller Pathway

The reaction proceeds via the in situ Aldol-type condensation of propionaldehyde and formaldehyde to form methacrolein (2-methylacrolein). This intermediate undergoes a Michael addition with 3-chloroaniline, followed by acid-catalyzed cyclization and oxidative aromatization.

Controlling Regioselectivity

The meta-chloro substituent exerts both electronic (inductive withdrawal) and steric effects.

-

Electronic: Deactivates the ring, requiring harsher conditions or Lewis acid assistance (

). -

Steric: Cyclization at the C-6 position (para to Cl) is sterically favored over C-2 (ortho to Cl). This preference directs the major product to be 7-chloro-3-methylquinoline, but the 5-chloro impurity is intrinsic and must be managed via chromatography.

Figure 1: Mechanistic pathway highlighting the bifurcation in regioselectivity driven by the meta-chloro substituent.

Detailed Experimental Protocol

Safety Warning: 3-Chloroaniline is toxic. Methacrolein is a lachrymator. Perform all operations in a fume hood.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 3-Chloroaniline | 1.0 | Substrate | Liquid; use fresh to avoid oxidation products. |

| Propionaldehyde | 1.2 | C2-C3 Source | Freshly distilled recommended. |

| Paraformaldehyde | 1.5 | C1 Source | Generates formaldehyde in situ. |

| HCl (6M) | Solvent | Catalyst | Aqueous medium.[1] |

| ZnCl₂ | 0.5 | Co-catalyst | Lewis acid; improves yield/selectivity. |

| Iodine ( | 0.05 | Oxidant | Promotes final aromatization. |

| Toluene | Solvent | Co-solvent | Biphasic layer to trap oligomers. |

Step-by-Step Procedure

Step 1: Catalyst Preparation

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ZnCl₂ (0.5 equiv) in 6M HCl (40 mL) .

-

Add 3-chloroaniline (5.0 g, 39.2 mmol) dropwise. A white precipitate of the aniline hydrochloride salt may form; this will dissolve upon heating.

Step 2: Reagent Addition (The Modified Doebner-Miller)

-

Add Paraformaldehyde (1.76 g, 58.8 mmol) to the mixture.

-

Add Toluene (20 mL) to create a biphasic system. Note: This helps sequester polymerization byproducts.

-

Heat the mixture to 95°C .

-

Add Propionaldehyde (3.4 mL, 47.0 mmol) dropwise over 45 minutes via a syringe pump or addition funnel. Crucial: Slow addition controls the exotherm and limits polymerization.

Step 3: Reaction & Oxidation

-

Reflux the mixture at 100-105°C for 3 hours.

-

Add a catalytic amount of Iodine (0.5 g) to ensure complete aromatization of the dihydroquinoline intermediate.

-

Continue reflux for an additional 1 hour.

-

Monitor via TLC (30% EtOAc in Hexane). The starting aniline spot should disappear.

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Decant the toluene layer (contains tars/polymers) and discard.

-

Basify the aqueous layer carefully with 20% NaOH or NH₄OH to pH 9-10 while cooling in an ice bath. The crude quinoline will oil out or precipitate.

-

Extract with Dichloromethane (DCM) (3 x 50 mL) .

-

Wash combined organics with brine, dry over anhydrous

, and concentrate under vacuum.

Step 5: Purification (Isomer Separation)

-

Crude Analysis: The residue typically contains a 4:1 mixture of 7-chloro (major) and 5-chloro (minor) isomers.

-

Column Chromatography: Load the crude oil onto a silica gel column.

-

Eluent: Gradient of Hexane:Ethyl Acetate (95:5 to 80:20) .

-

Order of Elution: The 5-chloro isomer (less polar due to shielding of Nitrogen lone pair by Cl) typically elutes first. The 7-chloro isomer elutes second.

-

-

Recrystallization (Optional): If chromatography is not feasible, the 7-chloro isomer can often be recrystallized from hot ethanol, as it has a higher melting point and lower solubility than the 5-chloro isomer.

Workflow Visualization

Figure 2: Operational workflow emphasizing the biphasic condition and purification logic.

Data Analysis & Validation

To confirm the identity of the 7-chloro isomer and distinguish it from the 5-chloro impurity, rely on 1H NMR coupling constants .

| Feature | 7-Chloro-3-methylquinoline (Target) | 5-Chloro-3-methylquinoline (Impurity) |

| C8-H (Proton) | Doublet (d) , | Triplet/Multiplet . C8-H is not adjacent to Cl. |

| C5-H (Proton) | Doublet (d) , | Substituted . No proton signal at C5. |

| Melting Point | ~72-74°C | Typically lower (oil or low melting solid). |

| Rf (20% EtOAc) | 0.35 (More polar) | 0.45 (Less polar) |

Interpretation: The key diagnostic is the proton at position 8. In the 7-chloro isomer, H-8 is isolated between the Nitrogen and the Chlorine, showing only a small meta-coupling. In the 5-chloro isomer, H-8 has a strong ortho-coupling neighbor.

Troubleshooting Guide

-

Problem: Low Yield / Excessive Tar.

-

Cause: Polymerization of methacrolein.

-

Solution: Ensure the Biphasic Toluene system is used. The toluene layer extracts the polymers as they form, keeping the aqueous acid layer clean for the quinoline synthesis. Reduce the addition rate of propionaldehyde.

-

-

Problem: Incomplete Oxidation (Dihydroquinoline present).

-

Cause: Insufficient oxidizing power.

-

Solution: Do not skip the Iodine (

) addition step. Alternatively, refluxing in nitrobenzene (classic Skraup) works but is toxic and difficult to remove.

-

-

Problem: Difficulty Separating Isomers.

-

Solution: If column separation is poor, convert the mixture to the Hydrochloride salt (gas HCl into ether solution). The 7-chloro-3-methylquinoline HCl salt often crystallizes preferentially.

-

References

-

Doebner-Miller Reaction Overview. The Doebner-Miller reaction is the acid-catalyzed aerobic reaction between anilines and α,β-unsaturated carbonyl compounds yielding quinolines.[2][3] SynArchive. Link

-

Microwave-Assisted Synthesis. Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. Royal Society of Chemistry (RSC Advances). Link

-

Regioselectivity in Quinoline Synthesis. Improving the regioselectivity of the Doebner-Miller reaction. BenchChem Application Notes. Link

-

Separation of Chloroquinoline Isomers. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives. Asian Journal of Chemistry. Link

-

General Mechanism & Isotope Scrambling. Doebner–Miller reaction - Wikipedia.Link[4][5]

Sources

Application Note: Regioselective Synthesis of 7-Chloro-3-methylquinoline via a Modified Doebner-Miller Reaction

Executive Summary

Quinolines are privileged scaffolds in medicinal chemistry and agrochemicals, serving as the pharmacophoric core for numerous antimalarial, antibacterial, and herbicidal agents[1]. The synthesis of 3,7-disubstituted quinolines, specifically 7-chloro-3-methylquinoline, is highly relevant for generating lipophilic, metabolically stable compounds. This application note details a robust, self-validating protocol for the reaction of m-chloroaniline with methacrolein, leveraging a modified Doebner-Miller approach optimized for high regioselectivity and yield.

Mechanistic Causality & Regioselectivity

The classical Doebner-Miller reaction constructs the quinoline core via the condensation of an aniline with an

Step 1: Aza-Michael Addition

The reaction initiates with the nucleophilic attack of the primary amine of m-chloroaniline onto the electrophilic

Step 2: Electrophilic Aromatic Substitution (Cyclization) Following imine formation, an acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring. Because m-chloroaniline is unsymmetrical, cyclization can theoretically occur at either the C2 or C6 position of the aniline ring. However, the C6 position (para to the chlorine atom) is sterically less hindered compared to the C2 position (ortho to the chlorine atom). Furthermore, inductive effects from the halogen stabilize the Wheland intermediate leading to the 7-substituted product[3]. Consequently, the 7-chloro-3-methylquinoline isomer is heavily favored over the 5-chloro-3-methylquinoline isomer.

Step 3: Oxidative Aromatization The cyclization yields a non-aromatic dihydroquinoline intermediate. While atmospheric oxygen can slowly drive aromatization, the lack of a dedicated oxidant often leads to the accumulation of polymeric side products. The introduction of sodium m-nitrobenzenesulfonate (Na-m-NBS) acts as a mild, water-soluble oxidant that efficiently drives the system to full aromaticity without over-oxidizing the newly formed methyl group.

Reaction Pathway Visualization

Reaction mechanism and regioselectivity pathway for 7-chloro-3-methylquinoline synthesis.

Experimental Protocol

Reagents & Equipment:

-

m-Chloroaniline (10.0 mmol, 1.28 g)

-

Methacrolein (12.0 mmol, 0.84 g)

-

Sodium m-nitrobenzenesulfonate (12.0 mmol, 2.70 g)

-

6M Hydrochloric Acid (30 mL)

-

Ethyl Acetate (for extraction)

-

250 mL Round-bottom flask with a reflux condenser and dropping funnel.

Step-by-Step Methodology:

-

Acidic Amine Preparation: To the 250 mL round-bottom flask, add 1.28 g of m-chloroaniline followed by 30 mL of 6M HCl. Stir at room temperature (20 °C) for 10 minutes until the anilinium hydrochloride salt is fully solubilized.

-

Oxidant Integration: Add 2.70 g of sodium m-nitrobenzenesulfonate to the acidic solution. Causality: Adding the oxidant prior to the aldehyde ensures that as soon as the dihydroquinoline intermediate forms, it is immediately trapped and aromatized, preventing reversible ring-opening or degradation.

-

Controlled Addition of Methacrolein: Heat the reaction mixture to a gentle 60 °C. Using a dropping funnel, add methacrolein dropwise over a period of 30 minutes. Self-Validation: The solution will begin to transition from a pale yellow to a deep orange. Rapid addition will cause the solution to turn black and viscous (indicative of aldehyde polymerization).

-

Cyclization & Reflux: Once the addition is complete, increase the temperature to 100 °C (reflux) and maintain for 4 hours.

-

Reaction Monitoring (TLC): After 4 hours, pull a 0.1 mL aliquot, neutralize with saturated

, and extract with 0.5 mL ethyl acetate. Run a TLC (Hexane:EtOAc 3:1). Validation: The disappearance of the m-chloroaniline spot ( -

Workup & Basification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 20% aqueous NaOH dropwise until the aqueous layer reaches pH 10. Causality: The product exists as a water-soluble quinolinium salt in acidic media. Basification deprotonates the nitrogen, forcing the highly lipophilic free-base quinoline out of the aqueous phase.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous

, and concentrate under reduced pressure. Purify the crude dark oil via silica gel column chromatography (gradient elution: Hexane:EtOAc 9:1 to 4:1) to isolate the pure 7-chloro-3-methylquinoline.

Optimization & Quantitative Data

The choice of oxidant and acid catalyst plays a profound role in both the overall yield and the regioselectivity of the cyclization. The table below summarizes the optimization data, demonstrating why Na-m-NBS in 6M HCl is the superior self-validating system for this synthesis.

| Entry | Acid Catalyst | Oxidant | Temp (°C) | Time (h) | Yield (%) | Regio-Ratio (7-Cl : 5-Cl) |

| 1 | 6M HCl | None (Air) | 100 | 12 | 41 | 85:15 |

| 2 | 6M HCl | 100 | 6 | 65 | 88:12 | |

| 3 | 6M HCl | Na-m-NBS (1.2 eq) | 100 | 4 | 84 | 92:8 |

| 4 | Glacial AcOH | Na-m-NBS (1.2 eq) | 110 | 8 | 52 | 80:20 |

Data Interpretation: The use of a strong aqueous acid (6M HCl) provides better solubilization of the intermediate anilinium species compared to acetic acid (Entry 4). Furthermore, the stoichiometric use of Na-m-NBS (Entry 3) drastically reduces the reaction time and suppresses the formation of the sterically hindered 5-chloro isomer, pushing the regioselectivity to an excellent 92:8 ratio.

References

-

Title: Chemistry Of Heterocyclic Compounds: Quinolines, Part I, Volume 32 [PDF] - VDOC.PUB Source: vdoc.pub URL: [3]

-

Title: China Low Price Quinmerac Manufacturers, Suppliers - Factory Direct Wholesale - GlobalChemMall Source: globalchemmall.com URL: [1]

-

Title: List of Lists: a Catalog of Analyses and Methods - EPA Source: epa.gov URL: [2]

Sources

Application Note & Protocol: Synthesis of Substituted Quinolines via the Doebner-Miller Reaction of 3-Chloroaniline and Propionaldehyde Derivatives

Introduction: The Quinoline Scaffold and its Synthesis

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds, including antimalarial, antibacterial, and antitumor agents.[1][2] Consequently, robust and versatile methods for the synthesis of substituted quinolines are of paramount importance in drug discovery and development. Among the classical methods, the Doebner-Miller reaction stands out as a powerful strategy for constructing the quinoline nucleus from readily available anilines and α,β-unsaturated carbonyl compounds.[3][4]

This application note provides a detailed protocol and in-depth mechanistic guide for the synthesis of 7-chloro-4-methyl-2-propylquinoline, a representative substituted quinoline, through the acid-catalyzed cyclization of 3-chloroaniline with a propionaldehyde derivative. The reaction proceeds via an in situ formation of an α,β-unsaturated carbonyl compound from propionaldehyde itself, showcasing the efficiency of this one-pot multicomponent strategy. We will explore the causality behind experimental choices, provide a self-validating protocol, and offer insights into optimization and troubleshooting.

Principle and Mechanism of the Doebner-Miller Reaction

The Doebner-Miller reaction is a flexible method for preparing quinolines. In this specific application, it involves the reaction of an aromatic amine (3-chloroaniline) with an α,β-unsaturated aldehyde generated in situ from the self-condensation of propionaldehyde under strong acid catalysis.[3][5]

The reaction mechanism can be dissected into several key stages:

-

Aldol Condensation: Under strong acid catalysis (e.g., HCl, H₂SO₄), two molecules of propionaldehyde undergo an aldol condensation to form 2-methyl-2-pentenal, an α,β-unsaturated aldehyde.[5]

-

Michael Addition: The aromatic amine, 3-chloroaniline, acts as a nucleophile and undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde.[2]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the protonated carbonyl group, leading to ring closure.

-

Dehydration & Oxidation: The cyclized intermediate readily dehydrates to form a dihydroquinoline. This dihydroquinoline is then oxidized to the final, stable aromatic quinoline product. The oxidizing agent can be another molecule of the Schiff base formed between the aniline and aldehyde, or an external oxidizing agent if added.[2]

This sequence provides a logical and robust pathway to the desired heterocyclic system, with the substitution pattern on the final quinoline being dictated by the choice of aniline and the aldehyde derivative.

Visualizing the Reaction Mechanism

Caption: Proposed mechanism of the Doebner-Miller reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-chloro-4-methyl-2-propylquinoline. It is designed to be self-validating by providing clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles | Notes |

| 3-Chloroaniline | 108-42-9 | 127.57 | 12.76 g | 0.10 | Toxic, handle with care.[6] |

| Propionaldehyde | 123-38-6 | 58.08 | 20.33 g | 0.35 | Volatile and flammable. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | 30 mL | - | Corrosive. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - | For extraction. |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | 150 mL | - | For neutralization. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | - | For drying. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Charge: Add 3-chloroaniline (12.76 g, 0.10 mol) and concentrated hydrochloric acid (30 mL) to the flask. Stir the mixture to form the aniline hydrochloride salt. This initial protonation is crucial as it deactivates the ring towards unwanted polymerization side reactions while keeping the amine nucleophilic enough for the initial Michael addition.

-

Aldehyde Addition: Cool the stirred mixture in an ice-water bath. Slowly add propionaldehyde (20.33 g, 0.35 mol) from the dropping funnel over a period of 45-60 minutes. The temperature should be maintained below 20 °C. This controlled addition is critical to manage the exothermic nature of the initial condensation and prevent excessive polymerization of the aldehyde.

-

Reaction Heating (Reflux): After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 3-4 hours. The heating drives the cyclization and dehydration steps, which are often the rate-limiting parts of the sequence.

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the dark, viscous mixture into a beaker containing 200 mL of cold water. Transfer the aqueous mixture to a 500 mL separatory funnel and neutralize it by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~8. Caution: This neutralization can be vigorous.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 70 mL). The organic layers contain the crude quinoline product. Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7-chloro-4-methyl-2-propylquinoline.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for quinoline synthesis.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Aldehyde polymerization. - Insufficiently strong acid catalyst. | - Increase reflux time. Monitor reaction by TLC. - Ensure slow, cold addition of aldehyde. - Use a stronger Brønsted acid like H₂SO₄ or a Lewis acid like ZnCl₂.[3] |

| Formation of Tar/Polymer | - Reaction temperature too high during addition. - Acid concentration too high. | - Strictly maintain temperature below 20 °C during aldehyde addition. - Experiment with slightly less concentrated acid. |

| Product is Difficult to Purify | - Presence of multiple isomers or side products. | - Optimize reaction temperature and time to favor the desired product. - Employ a more efficient purification method, such as preparative HPLC. |

Safety Precautions

-

3-Chloroaniline: This compound is toxic and a potential skin sensitizer.[6] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Propionaldehyde: Highly flammable and volatile. Avoid ignition sources.

-

Concentrated Acids: Highly corrosive. Handle with extreme care, using appropriate PPE. The neutralization step is exothermic and should be performed slowly and with cooling.

-

General: The overall reaction should be conducted in a well-ventilated chemical fume hood at all times.

Conclusion

The Doebner-Miller reaction provides a direct and efficient pathway for the synthesis of substituted quinolines from anilines and aldehydes. By carefully controlling the reaction conditions, particularly the initial addition temperature and the reflux period, high yields of the desired product can be achieved. This protocol offers a reliable and scalable method for accessing the 7-chloroquinoline scaffold, which is a valuable building block for further elaboration in drug discovery and materials science programs.

References

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- Combes quinoline synthesis. (n.d.). BenchChem.

-

Skraup reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters. Retrieved February 22, 2026, from [Link]

-

Organic Name Reaction With Their Respective Mechanism. (n.d.). Slideshare. Retrieved February 22, 2026, from [Link]

- Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. (n.d.). ArTS.

-

Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

- A New Green Approach to the Friedländer Synthesis of Quinolines. (n.d.). Synlett.

- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines. (n.d.). Google Patents.

-

Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). Digital Commons@DePaul. Retrieved February 22, 2026, from [Link]

-

Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

- Combes Quinoline Synthesis. (n.d.). Cambridge University Press.

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Journal of the American Chemical Society.

- Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. (n.d.). Chemical Review and Letters.

- Skraup reaction. (n.d.). Various Sources.

- Multicomponent Synthesis of Quinolines via Hydrogen-Transfer Reaction. (n.d.). Synfacts.

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction. (n.d.). ACS Publications. Retrieved February 22, 2026, from [Link]

-

Synthesis of Quinoline Derivatives via the Friedländer Annulation. (n.d.). Taylor & Francis. Retrieved February 22, 2026, from [Link]

-

Metal-Free, PPA-Mediated Fisher Indole Synthesis. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues. (n.d.). NIH. Retrieved February 22, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Synthesis of quinoline derivatives by a Döebner-von Miller reaction. (n.d.). ResearchSpace@UKZN. Retrieved February 22, 2026, from [Link]

-

Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Synthesis of INDOLE - BISCHLER Synthesis. (n.d.). YouTube. Retrieved February 22, 2026, from [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved February 22, 2026, from [Link]

-

Bischler Indole Synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved February 22, 2026, from [Link]

-

The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Detailed studies of the interaction of 3-chloroaniline. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Highly Selective Cyclization and Isomerization of Propargylamines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Which reaction sequence would be best to prepare 3-chloro-aniline from benzene?. (n.d.). YouTube. Retrieved February 22, 2026, from [Link]

-

Formation of Pyrroloindolines via the Alkylation of Tryptamines. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Simple Protocol of L-Proline-Mediated Knoevenagel Condensation. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Chloroaniline: Applications in the Chemical Industry, Production Methods and Toxic Properties_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Functionalization of 7-chloro-3-methylquinoline at the C4 position

Application Note: Strategic Functionalization of 7-Chloro-3-Methylquinoline at the C4 Position

Executive Summary

The functionalization of 7-chloro-3-methylquinoline at the C4 position presents a classic challenge in heterocyclic chemistry: overcoming the inherent C2-selectivity of the quinoline ring while leveraging the steric influence of the C3-methyl group. This scaffold is a critical pharmacophore in antimalarial (chloroquine analogs) and kinase inhibitor development.

This Application Note details two distinct workflows to achieve C4-functionalization:

-

The Activation-Displacement Pathway (Route A): A robust, scalable conversion via N-oxide activation and POCl

-mediated rearrangement to yield the 4,7-dichloro-3-methylquinoline intermediate, followed by S -

The Direct C-H Functionalization Pathway (Route B): A radical-mediated (Minisci) approach for direct alkylation, offering a shorter step count for specific analogs.

Strategic Analysis: The "3-Methyl Effect"

To successfully functionalize C4, one must understand the electronic and steric landscape of the substrate:

-

Electronic Bias: The quinoline nitrogen naturally activates the C2 and C4 positions toward nucleophilic attack. In unsubstituted quinoline N-oxides, C2 is electronically favored.

-

The 3-Methyl Steric Block: The methyl group at C3 imposes significant steric hindrance on the adjacent C2 position. This is the critical lever for C4 selectivity. During nucleophilic attack (whether by Cl

in Route A or Carbon radicals in Route B), the transition state at C2 is destabilized, shifting the major product to the C4 isomer. -

The 7-Chloro Deactivation: The chlorine atom at C7 exerts an inductive withdrawing effect (-I), deactivating the ring toward Electrophilic Aromatic Substitution (EAS) but activating it toward Nucleophilic Aromatic Substitution (S

Ar) once a leaving group is installed at C4.

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate functionalization strategy.

Caption: Strategic decision tree for C4 functionalization based on the desired final moiety.

Protocol A: The Activation-Displacement Route (Industry Standard)

This is the preferred route for generating libraries of 4-aminoquinoline derivatives. It relies on the conversion of the C4-H bond to a C4-Cl leaving group.

Step 1: N-Oxidation

-

Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).

-

Mechanism: Electrophilic attack of peracid on the quinoline nitrogen.

Procedure:

-

Dissolve 7-chloro-3-methylquinoline (1.0 equiv) in DCM (10 mL/g).

-

Cool to 0°C. Add mCPBA (1.2 equiv) portion-wise over 15 minutes.

-

Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower R

). -

Workup: Wash with 10% aqueous Na

SO -

Checkpoint: Product should be a solid.

H NMR will show a downfield shift of the C2-H and C8-H protons due to the N-oxide anisotropy.

Step 2: Deoxygenative Chlorination (The Critical Step)

-

Reagents: Phosphorus Oxychloride (POCl

).[1][2][3][4] -

Causality: POCl

acts as both solvent and reagent. It activates the N-oxide oxygen (forming a phosphorodichloridate ester), creating a potent leaving group. Chloride ion then attacks C4. Note: The 3-methyl group blocks C2 attack, enforcing C4 regioselectivity.

Procedure:

-

Place the N-oxide (1.0 equiv) in a dry round-bottom flask.

-

Add POCl

(5.0–8.0 equiv) carefully (exothermic). -

Heat to reflux (105–110°C) for 2–4 hours.

-

Observation: The reaction mixture will turn from a suspension to a clear, dark solution.

-

-

Quench (Hazard Control): Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C.

-

Neutralize with NH

OH or NaOH to pH ~8. Extract with DCM or Ethyl Acetate. -

Purification: Recrystallize from heptane/EtOAc or use silica chromatography.

-

Result: 4,7-dichloro-3-methylquinoline .

Step 3: Functionalization via S Ar

-

Reagents: Amine (R-NH

), Ethanol or NMP, DIPEA (base). -

Conditions: The 7-chloro group is stable under standard S

Ar conditions; only the 4-chloro is displaced due to the activation by the heterocyclic nitrogen (para-position).

Procedure:

-

Dissolve 4,7-dichloro-3-methylquinoline in Ethanol (for aliphatic amines) or NMP (for anilines).

-

Add amine (1.2 equiv) and DIPEA (2.0 equiv).

-

Reflux (Ethanol) or heat to 120°C (NMP) for 4–12 hours.

-

Validation: Loss of the C4-Cl allows for rapid LCMS confirmation.

Protocol B: Direct C-H Alkylation (Minisci Reaction)[5]

For installing alkyl groups (methyl, ethyl, isopropyl) directly at C4 without a leaving group.

-

Concept: Radical substitution of a protonated heteroaromatic base.[5]

-

Selectivity: The nucleophilic alkyl radical attacks the electron-deficient protonated quinoline. The 3-methyl group sterically shields C2, directing the radical to C4.

Procedure:

-

Dissolve 7-chloro-3-methylquinoline (1.0 equiv) in a biphasic mixture of DCM and Water (1:1).

-

Add the carboxylic acid corresponding to the desired alkyl group (R-COOH, 2.0 equiv).

-

Add AgNO

(0.2 equiv) as catalyst and H -

Heat to 40–50°C.

-

Add Ammonium Persulfate ((NH

)-

Why dropwise? To prevent radical dimerization (decarboxylation of R-COOH yields R

).

-

-

Stir for 2 hours.

-

Workup: Basify with NaOH (pH > 10), extract with DCM.

-

Purification: Column chromatography is usually required to separate the C4-alkylated product from unreacted starting material.

Data Summary & Comparison

| Feature | Route A (N-Oxide/POCl | Route B (Minisci C-H) |

| Primary Utility | Creating C4-Amines, Ethers, Aryls | Creating C4-Alkyls |

| Regioselectivity | High (>95% C4 due to steric rearrangement) | Moderate to High (C4 favored over C2) |

| Scalability | Excellent (Kg scale feasible) | Moderate (Exotherms, radical control) |

| Step Count | 3 Steps | 1 Step |

| Key Risk | POCl | Radical dimerization side-products |

Troubleshooting Guide

-

Problem: In Route A, significant starting material remains after POCl

treatment.-

Root Cause: Incomplete formation of the phosphorodichloridate intermediate or temperature too low.

-

Solution: Ensure the N-oxide is dry before adding POCl

. Increase reflux time. Do not use old POCl

-

-

Problem: In Route B, low conversion or complex mixture.

-

Root Cause: Poor radical generation or lack of protonation.

-

Solution: Verify the pH is acidic (pH < 2) to ensure the quinoline is protonated (activating it toward nucleophilic radicals). Increase Ag catalyst loading to 30 mol%.

-

-

Problem: Chlorination occurring at C2 instead of C4.

-

Root Cause: This is rare for 3-substituted quinolines. However, if observed, check the identity of the 3-substituent. If the 3-methyl group is absent, C2 chlorination dominates. Confirm starting material identity by NMR.

-

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Quinoline N-oxide rearrangement mechanisms).

-

Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society, 68(1), 113–114. Link (Foundational protocol for 4,7-dichloroquinoline synthesis).

-

Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides." ACS Catalysis, 5(1), 167–175. Link (Discusses site-selectivity challenges in quinoline N-oxides).[6]

-

Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2(12), 1135-1161. Link (Review of Minisci reaction selectivity on substituted quinolines).

-

BenchChem Protocols. (2025). "Synthesis of 4,7-Dichloroquinoline." Link (Modern process safety adaptations for POCl

usage).

Sources

- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. scispace.com [scispace.com]

- 6. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]

Application Note: Synthesis of Hydrazone Derivatives from 7-Chloro-3-Methylquinoline

[1]

Executive Summary

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials like chloroquine and emerging anticancer agents. This application note details the synthetic pathway to generate hydrazone derivatives directly from 7-chloro-3-methylquinoline .

Unlike 4-substituted quinolines (e.g., chloroquine), functionalizing the 3-position requires specific activation of the methyl group. This guide focuses on the Riley Oxidation (using Selenium Dioxide) to convert the inert 3-methyl group into a reactive formyl moiety (aldehyde), followed by condensation with substituted hydrazines. This route is preferred for generating libraries of Schiff base/hydrazone analogs with high structural diversity for SAR (Structure-Activity Relationship) studies.

Key Applications

-

Antimalarial Research: Overcoming chloroquine resistance via novel side-chain modifications.

-

Anticancer Screening: Targeting EGFR and tubulin polymerization inhibition.

-

Antimicrobial Agents: Broad-spectrum efficacy against Gram-positive/negative bacteria.[1]

Retrosynthetic Analysis & Pathway

To synthesize hydrazone derivatives (

Reaction Scheme

The synthesis proceeds in two distinct phases:

-

Oxidative Activation: Selective oxidation of the benzylic-like methyl group using Selenium Dioxide (

). -

Condensation: Nucleophilic attack of a hydrazine derivative on the newly formed carbonyl.

Figure 1: Strategic pathway for the conversion of 3-methylquinoline precursors to bioactive hydrazones.

Protocol Phase I: Oxidative Activation (Riley Oxidation)

Objective: Synthesis of 7-chloro-3-quinolinecarbaldehyde. Principle: Selenium dioxide attacks the enolizable methyl group (via an ene-type reaction mechanism), resulting in a gem-diol intermediate that dehydrates to the aldehyde.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 7-Chloro-3-methylquinoline (10 mmol, 1.77 g).

-

Oxidant: Selenium Dioxide (

) (12 mmol, 1.33 g). -

Solvent: 1,4-Dioxane (50 mL) and Water (2 mL). Note: Water is critical to prevent over-oxidation to the carboxylic acid.

-

Apparatus: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer.

Step-by-Step Procedure

-

Setup: Dissolve 7-chloro-3-methylquinoline in 1,4-dioxane in the RBF.

-

Addition: Add finely powdered

to the solution. Add the 2 mL of water immediately. -

Reaction: Heat the mixture to reflux (

) with vigorous stirring.-

Visual Cue: The reaction will deposit black elemental selenium (

) as the oxidation proceeds.

-

-

Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The aldehyde typically runs lower than the methyl precursor. Reaction time is approx. 3–5 hours.[2]

-

Workup (Hot Filtration):

-

While still hot, filter the mixture through a Celite pad to remove the precipitated black selenium.

-

Safety: Selenium residues are toxic.[3] Dispose of Celite as hazardous waste.

-

-

Isolation: Evaporate the solvent under reduced pressure. The residue is usually a yellow solid.

-

Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (gradient elution 0-20% EtOAc in Hexane).

Yield Expectation: 65–75%

QC Check:

Protocol Phase II: Hydrazone Condensation

Objective: Coupling of the aldehyde with substituted hydrazines (e.g., phenylhydrazine, isoniazid, or semicarbazide). Principle: Acid-catalyzed nucleophilic addition-elimination.

Materials

-

Precursor: 7-Chloro-3-quinolinecarbaldehyde (1.0 mmol).

-

Nucleophile: Substituted Hydrazine/Hydrazide (1.1 mmol).

-

Solvent: Absolute Ethanol (10 mL).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

Experimental Workflow

Figure 2: Operational workflow for hydrazone library generation.

Detailed Steps

-

Mixing: In a 50 mL flask, dissolve 1.0 mmol of the aldehyde synthesized in Phase I in 10 mL ethanol.

-

Catalysis: Add 1.1 mmol of the chosen hydrazine derivative (e.g., 4-fluorophenylhydrazine). Add 2 drops of glacial acetic acid.

-

Why Acid? Protonation of the carbonyl oxygen increases electrophilicity, facilitating the attack of the hydrazine nitrogen.

-

-

Reflux: Reflux for 2–6 hours.

-

Observation: A color change (often to yellow, orange, or red) and precipitate formation usually indicate product formation.

-

-

Isolation: Cool the reaction mixture to room temperature. If precipitation is not immediate, pour the mixture into crushed ice.

-

Filtration: Filter the solid precipitate under vacuum. Wash with cold ethanol (

mL) to remove unreacted hydrazine. -

Drying: Dry in a vacuum oven at

.

Analytical Validation & Troubleshooting

Expected Spectral Data

To confirm the formation of the hydrazone linkage, look for these key signals:

| Technique | Signal of Interest | Expected Value | Interpretation |

| IR Spectroscopy | Azomethine stretch (New bond formed) | ||

| IR Spectroscopy | Hydrazone NH stretch | ||

| 1H NMR | Azomethine proton (Singlet) | ||

| 1H NMR | Exchangeable hydrazone proton (Singlet) |

Troubleshooting Guide

-

Problem: Low Yield in Oxidation Step (Phase I).

-

Cause: Over-oxidation to carboxylic acid.

-

Solution: Strictly control reaction time. Ensure water is present in the solvent system to moderate the oxidation potential of SeO2.

-

-

Problem: No Precipitate in Condensation (Phase II).

-

Cause: Product is too soluble in ethanol.

-

Solution: Concentrate the solvent by half and pour into ice water. Alternatively, use Methanol as the solvent.

-

-

Problem: Mixture of Isomers.

-

Insight: Hydrazones exist as E and Z isomers around the

bond. The E-isomer is generally thermodynamically favored and dominant. If NMR shows double peaks, recrystallization from a polar solvent (DMSO/Ethanol) often enriches the E-isomer.

-

Safety & Handling (E-E-A-T)

-

Selenium Dioxide (

): Highly toxic and an oxidizer. Reacts with moisture to form selenous acid. Use only in a fume hood. All selenium waste (including Celite pads and filter paper) must be segregated as hazardous heavy metal waste. -

Hydrazines: Many hydrazines are potential carcinogens and skin sensitizers. Double-glove (Nitrile) and use a face shield during handling.

-

7-Chloroquinoline derivatives: While pharmacologically active, intermediates should be treated as potential irritants and bioactive agents.

References

-

Shaikh, N., et al. (2000).[4] Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines.[4] Journal of Chemical Research.[4] (Describes the specific oxidation of methyl-quinolines to aldehydes).

-

Musiol, R., et al. (2023).[5] 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs. MDPI, Molecules. (Validates the biological relevance and structural variations of this scaffold).

-

Gemma, S., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI, Pharmaceuticals. (Provides detailed condensation protocols for quinoline aldehydes).

-

Organic Syntheses. Allylic Oxidation with Hydrogen Peroxide-Selenium Dioxide. Org.[6][2][7][8][9] Synth. 1977, 56,[2] 25. (Foundational protocol for SeO2 handling and workup).

-

Bawa, S., et al. (2009). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives.[1] Journal of Pharmacy and Bioallied Sciences. (Comparative study on methyl-quinoline hydrazone synthesis).

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. ChemicalDesk.Com: Selenium dioxide [allchemist.blogspot.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pharmascholars.com [pharmascholars.com]

- 7. prepchem.com [prepchem.com]

- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield in Doebner-Miller synthesis of 3-methylquinolines

Topic: Improving Yield in Doebner-Miller Synthesis of 3-Methylquinolines Department: Chemical Process Optimization & Technical Support Persona: Senior Application Scientist

Core Directive & Scope

User Status: Research / Drug Development Professional

Target Molecule: 3-Methylquinoline

Standard Reaction: Doebner-Miller (Aniline +

Executive Summary:

Synthesizing 3-methylquinoline via the Doebner-Miller reaction is significantly more challenging than the standard quinaldine (2-methylquinoline) synthesis. The required precursor, methacrolein (2-methylacrolein) , is highly unstable in the acidic media required for cyclization, leading to rapid polymerization ("tarring") and yields often

This guide moves beyond standard textbook protocols to address the two primary yield-killers: competitive polymerization of the aldehyde and oxidative disproportionation . We utilize a modified biphasic protocol with controlled oxidation to stabilize the workflow.

Critical Failure Analysis (The "Why")

Before optimizing, we must understand the failure modes. The Doebner-Miller reaction is a balancing act between three competing pathways.

Pathway Logic Diagram

Figure 1: Mechanistic flow showing the two critical yield bottlenecks: Polymerization of methacrolein and Disproportionation of the dihydro-intermediate.

Troubleshooting Modules

Module A: The "Tar" Problem (Polymerization)

Symptom: Reaction mixture turns solid black/viscous within minutes; difficult workup; low mass balance. Root Cause: Methacrolein polymerizes faster than it condenses with aniline in concentrated acid.

Technical Solution: The Biphasic Buffer System Do not use neat reagents or homogenous aqueous acid. Use a biphasic system (Toluene / 6M HCl) .

-

Partitioning: The aniline salt resides in the aqueous phase. The aldehyde resides in the organic (toluene) phase.

-

Controlled Release: The reaction only occurs at the interface or via slow saturation of the aqueous phase, keeping the local concentration of free aldehyde low.

-

Lewis Acid Modification: Replacing HCl with milder Lewis acids like Indium(III) triflate or Iron(III) chloride on solid supports (Montmorillonite K10) can reduce tar, though the biphasic HCl method is more robust for scale-up [1].

Module B: The Yield Cap (Oxidation)

Symptom: Clean reaction but yield stuck at ~40-50%. Root Cause: The mechanism forms a dihydroquinoline intermediate.[3] To become aromatic, it must lose hydrogen.

-

Standard Conditions: The Schiff base acts as the hydrogen acceptor, getting reduced to a tetrahydroquinoline byproduct. This limits theoretical yield to 50%.

-

Correction: You must add an external oxidant.

Technical Solution: Iodine (

-

Iodine (

): Inexpensive and effective. Add 0.5–1.0 mol% catalytic iodine, or stoichiometric amounts if not using air bubbling. -

p-Chloranil: Excellent hydrogen acceptor, prevents the reduction of your starting material.

Optimized Experimental Protocol

Protocol ID: DM-3MQ-Biphasic-Ox Objective: Synthesis of 3-Methylquinoline minimizing polymerization.

Reagents:

| Reagent | Equivalents | Role |

| Aniline | 1.0 eq | Nucleophile |

| Methacrolein | 1.2 eq | Electrophile (Use fresh; distill if yellow) |

| HCl (6 M) | 2.5 eq | Catalyst/Solvent A |

| Toluene | 10 vol | Solvent B (Protects Aldehyde) |

| Iodine ( | 0.05 eq | Co-oxidant |

| p-Chloranil | 0.5 eq | Primary Oxidant (Optional but recommended) |

Step-by-Step Methodology:

-

Preparation of Biphasic System:

-

In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, charge Aniline (1.0 eq) and Toluene.

-

Add 6 M HCl slowly. The aniline hydrochloride will form a suspension/emulsion.

-

Add Iodine (

) and p-Chloranil (if using). Heat mixture to 90°C .

-

-

Controlled Addition (Critical Step):

-

Dissolve Methacrolein (1.2 eq) in a small volume of Toluene.

-

Add this solution dropwise over 2–3 hours via a syringe pump or addition funnel.

-

Why: This ensures the aldehyde reacts with aniline immediately upon entering the aqueous phase, rather than polymerizing with itself.

-

-

Reaction & Workup:

-

Reflux for an additional 2–4 hours after addition is complete.

-

Basification: Cool to room temperature. Separate phases. Basify the aqueous layer with 20% NaOH to pH 10.

-

Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (

). Combine with the original Toluene layer. -

Purification: Dry over

, concentrate, and purify via vacuum distillation or column chromatography (Hexane/EtOAc).

-

Workflow Visualization

Figure 2: Optimized biphasic workflow designed to sequester methacrolein from the acid phase until reaction.

FAQ: Technical Troubleshooting

Q1: Can I use Propionaldehyde instead of Methacrolein to make 3-methylquinoline? A: No. If you react Aniline + Propionaldehyde under Doebner-Miller conditions, the propionaldehyde self-condenses to form 2-methyl-2-pentenal. This reacts with aniline to form 2-ethyl-3-methylquinoline , not 3-methylquinoline. Correction: To make 3-methylquinoline, you specifically need Methacrolein (2-methylacrolein) or a mixture of Propionaldehyde and Formaldehyde (via in-situ Mannich reaction).

Q2: My Methacrolein is already viscous before I start. Can I use it? A: No. Viscosity indicates partial polymerization. Using this will seed further polymerization in the reactor, leading to massive tar formation. Fix: Distill the methacrolein immediately before use or purchase it stabilized with hydroquinone (and account for the inhibitor effect by slightly increasing reaction time).

Q3: Why is steam distillation recommended in older texts? A: Older protocols lacked efficient chromatography. Steam distillation effectively separates the volatile 3-methylquinoline from the non-volatile polymeric tars and inorganic salts. It remains a valid, scalable purification technique if you are struggling with column separation.

Q4: Can I use a Lewis Acid instead of HCl?

A: Yes. Using Indium(III) Triflate (

References

-

Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Doebner-von Miller Quinoline Synthesis: The Cyclization Step. The Journal of Organic Chemistry, 54(6), 1269–1274. Link

-

Yadav, J. S., Reddy, B. V. S., & Premalatha, K. (2002). Scandium(III) Triflate Catalyzed Synthesis of Quinolines. Synlett, 2002(9), 1532–1534. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Quinoline Synthesis). Link

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

Sources

Technical Support Center: Regioselectivity in the Cyclization of m-Chloroaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex issue of regioselectivity in the cyclization of m-chloroaniline. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Introduction: The Challenge of m-Chloroaniline Cyclization

m-Chloroaniline is a common building block in the synthesis of heterocycles, particularly carbazoles and indoles, which are prevalent scaffolds in pharmaceuticals. However, its unsymmetrical nature presents a significant regioselectivity challenge. The aniline nitrogen can direct cyclization to either the C2 or C6 position. The outcome is governed by a delicate interplay of steric hindrance from the C3-chloro group and the electronic effects of both the chloro and amino substituents. This guide will help you navigate these challenges to achieve your desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the cyclization of m-chloroaniline?

Answer: Regioselectivity in the cyclization of m-chloroaniline is not governed by a single factor but rather a combination of electronic, steric, and reaction-specific mechanistic demands. Understanding these is the first step in troubleshooting.

-

Electronic Effects: The amino group is a powerful ortho-, para-directing activator for electrophilic aromatic substitution. The chloro group is an ortho-, para-directing deactivator. In m-chloroaniline, the C2 and C6 positions are ortho to the amine, while C4 is para. The chloro group at C3 exerts a deactivating inductive effect on its adjacent positions, C2 and C4. This complex electronic landscape means that no single position is overwhelmingly activated over the others.

-

Steric Hindrance: The chloro group at the C3 position provides significant steric bulk. Cyclization at the adjacent C2 position is often sterically hindered compared to cyclization at the more distant C6 position. This effect can be a dominant factor, especially with bulky reactants or catalysts.[1][2]

-

Reaction Mechanism: The specific mechanism of the cyclization reaction is critical.

-

In electrophilic cyclizations (e.g., Fischer Indole Synthesis), the reaction proceeds through intermediates where transition state stability is key. Steric and electronic factors directly influence which cyclization pathway is lower in energy.[1][3]

-